molecular formula C5H8O4 B1222636 2-Acetoxypropanoic acid CAS No. 535-17-1

2-Acetoxypropanoic acid

Cat. No.: B1222636
CAS No.: 535-17-1
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxypropanoic acid can be synthesized through the acetoxylation of lactic acid. This process involves the reaction of lactic acid with acetic acid in the presence of a catalyst. The reaction conditions typically include heating the mixture to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acetic acid as both a reagent and a solvent. The process may include steps such as indirect dehydration and pyrolysis to improve selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states.

    Reduction: The compound can be reduced to form other derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Acetoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 2-Acetoxypropanoic acid exerts its effects involves its interaction with various molecular targets and pathways. The acetoxy group can participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: The parent compound of 2-Acetoxypropanoic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.

    Propanoic Acid: A simpler carboxylic acid with similar structural features but lacking the acetoxy group.

    Acetic Acid: A common carboxylic acid used in the synthesis of this compound.

Uniqueness

This compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, lactic acid. This modification enhances its utility in various synthetic and industrial processes .

Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
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Record name alpha-Acetolactate
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Record name 2-Acetoxypropanoic acid
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Record name 2-Acetoxypropionic acid
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Record name Propanoic acid, 2-(acetyloxy)
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Record name 2-Acetoxypropionic Acid
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Record name ACETYLLACTIC ACID
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Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the different ester groups in 2-acetoxypropanoic acid esters for acrylate production?

A1: The research by [Gonzalez-Garcia et al. (2023)][1] demonstrates that the choice of ester group in this compound (APA) esters significantly influences acrylate yield. Methyl and benzyl APA esters achieve a 75% acrylate yield, significantly higher than ethyl or butyl esters. This difference arises from the presence of β-hydrogens in ethyl and butyl esters, which enable alkene elimination as a competing reaction pathway, thus reducing the desired acrylate formation [].

Q2: What is the role of reactor design and reaction conditions in optimizing acrylate yield from this compound esters?

A2: The study highlights the importance of both reactor design and reaction conditions for efficient acrylate production. Utilizing a fixed-bed reactor filled with nonporous silica particles at 550°C, with carbon dioxide as a diluent and acetic acid as a co-feed, led to a significant increase in acrylate yield []. This suggests that optimizing these parameters is crucial for maximizing the efficiency of the conversion process.

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